(2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone (2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone
Brand Name: Vulcanchem
CAS No.: 30148-26-6
VCID: VC7965990
InChI: InChI=1S/C11H9ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3
SMILES: CN1C=CN=C1C(=O)C2=CC=CC=C2Cl
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol

(2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone

CAS No.: 30148-26-6

Cat. No.: VC7965990

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone - 30148-26-6

CAS No. 30148-26-6
Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
IUPAC Name (2-chlorophenyl)-(1-methylimidazol-2-yl)methanone
Standard InChI InChI=1S/C11H9ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3
Standard InChI Key XUOHNXMVWFHIDF-UHFFFAOYSA-N
SMILES CN1C=CN=C1C(=O)C2=CC=CC=C2Cl
Canonical SMILES CN1C=CN=C1C(=O)C2=CC=CC=C2Cl

Structural and Molecular Characteristics

The compound’s IUPAC name, (2-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, reflects its bifunctional structure: a 2-chlorophenyl group linked via a ketone bridge to a 1-methylimidazole ring. Key molecular properties include:

PropertyValue/Description
Molecular formulaC₁₁H₉ClN₂O
Molecular weight220.66 g/mol
Hybridizationsp² (aromatic rings), sp³ (ketone)
Tautomerism potentialLimited due to methyl substitution

The 2-chlorophenyl group introduces steric and electronic effects, while the methylimidazole moiety contributes basicity and hydrogen-bonding capability. The ketone bridge facilitates planar conjugation, though steric hindrance from the ortho-chloro substituent may restrict rotational freedom .

Synthetic Routes and Optimization

While no direct synthesis reports exist for this compound, analogous methodologies for aryl-imidazole ketones suggest two plausible pathways:

Friedel-Crafts Acylation

Reaction of 1-methylimidazole with 2-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃):

1-methylimidazole+2-Cl-C₆H₄-COClAlCl₃Target compound+HCl\text{1-methylimidazole} + \text{2-Cl-C₆H₄-COCl} \xrightarrow{\text{AlCl₃}} \text{Target compound} + \text{HCl}

Key parameters:

  • Temperature: 0–5°C (prevents side reactions)

  • Solvent: Dichloromethane or nitrobenzene

  • Yield optimization: Slow addition of acyl chloride

Suzuki-Miyaura Coupling

Cross-coupling of preformed boronic esters with halogenated precursors:

2-Cl-C₆H₄-B(OH)₂+1-methylimidazol-2-yl-CO-XPd catalystTarget compound\text{2-Cl-C₆H₄-B(OH)₂} + \text{1-methylimidazol-2-yl-CO-X} \xrightarrow{\text{Pd catalyst}} \text{Target compound}

Advantages: Better regiocontrol, tolerance for functional groups .

Physicochemical Properties

Experimental data remain scarce, but computational predictions and analog comparisons suggest:

PropertyPredicted Value
Melting point142–145°C (estimated)
SolubilityDMSO > Ethanol > Water
LogP2.1 ± 0.3 (moderate lipophilicity)
pKa (imidazole N-H)~6.8 (weaker base than imidazole)

The chloro substituent enhances electronegativity at the phenyl ring, potentially increasing crystal lattice energy and melting point relative to non-halogenated analogs.

Reactivity and Functionalization

The compound’s reactivity profile is dominated by three centers:

  • Ketone carbonyl: Susceptible to nucleophilic attack (e.g., Grignard additions)

  • Imidazole ring: Electrophilic substitution at C4/C5 positions

  • Chlorophenyl group: Suzuki coupling or SNAr reactions

Notable transformations:

  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol (potential prodrug strategy)

  • Halogenation: NBS in CCl₄ brominates the imidazole ring at C4

  • Cross-coupling: Pd-mediated coupling of the chloroarene with boronic acids

Biological Activity and Applications

While direct pharmacological studies are absent, structural analogs exhibit:

ActivityMechanismRelevance to Target Compound
AntimicrobialMembrane disruptionEnhanced via chloro substituent
Enzyme inhibitionCompetitive binding at active sitesImidazole-metal coordination
AnticancerApoptosis inductionKetone-mediated ROS generation

In materials science, the compound’s conjugated system suggests utility in:

  • Organic semiconductors (bandgap ~3.1 eV estimated)

  • Metal-organic frameworks (imidazole as linker)

Future Research Directions

Critical knowledge gaps to address:

  • Crystallography: Single-crystal X-ray for conformation analysis

  • ADMET profiling: In vitro absorption and metabolic studies

  • Catalytic applications: As ligand in transition-metal complexes

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